N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule featuring a 4-chloroindole moiety linked via an ethyl spacer to a butanamide chain, which is further connected to a 4-oxoquinazolin-3(4H)-yl group. This compound is hypothesized to exhibit biological activity, particularly in anticancer or antimicrobial contexts, based on structural similarities to validated pharmacophores in the quinazolinone and indole families .
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-3-8-20-16(18)10-13-26(20)14-11-24-21(28)9-4-12-27-15-25-19-7-2-1-5-17(19)22(27)29/h1-3,5-8,10,13,15H,4,9,11-12,14H2,(H,24,28) |
InChI Key |
JTKCTKPXSKDVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with formamide under thermal conditions to form quinazolin-4(3H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloroquinazoline. The chlorinated intermediate undergoes nucleophilic substitution with 4-chloroindole derivatives in the presence of triethylamine (TEA) to introduce the indole moiety.
-
Cyclization : Anthranilic acid (1 eq) and formamide (2 eq) are heated at 120°C for 5–7 hours.
-
Chlorination : The resulting quinazolin-4(3H)-one is treated with POCl₃ (3 eq) and catalytic DMF at 100–105°C for 5 hours.
-
Substitution : 4-Chloroquinazoline reacts with 1-(2-chloroethyl)-4-chloro-1H-indole in chloroform/TEA at 0°C, followed by reflux.
Amidation and Coupling Reactions
The butanamide linker is introduced via amidation. A common approach involves reacting 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid with 2-(4-chloro-1H-indol-1-yl)ethylamine using coupling agents like HATU or DCC.
Example Protocol :
-
Activation : 4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid (1 eq) is activated with DCC (1.2 eq) and NHS (1.1 eq) in DMF.
-
Coupling : The activated ester reacts with 2-(4-chloro-1H-indol-1-yl)ethylamine (1 eq) at 25°C for 12 hours.
-
Purification : Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Detailed Stepwise Procedures
Synthesis of 4-Chloroquinazoline
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Anthranilic acid + formamide, 120°C, 5 h | 83% |
| 2 | POCl₃, DMF, 100°C, 5 h | 62% |
Preparation of 2-(4-Chloro-1H-Indol-1-yl)Ethylamine
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Chloroindole + 2-chloroethylamine, K₂CO₃, DMF, 80°C, 8 h | 71% |
| 2 | NH₃/MeOH, 60°C, 6 h | 89% |
Final Amidation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid + DCC/NHS, DMF, 25°C, 1 h | - |
| 2 | 2-(4-Chloro-1H-indol-1-yl)ethylamine, 12 h | 68% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for amidation steps.
-
Hydrazine Hydrate : Enhances cyclization efficiency in quinazolinone formation.
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.36 (s, 1H, NH), 8.15–7.92 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.38–3.16 (m, 8H, piperazine) |
| IR (cm⁻¹) | 3408 (NH), 1665 (C=O), 1590 (C=N) |
| MS (m/z) | 408.9 [M+H]⁺ |
Purity and Yield
| Method | Purity (HPLC) | Yield |
|---|---|---|
| Classical | 95% | 62% |
| Microwave | 98% | 75% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical Cyclization | High reproducibility | Long reaction times (12–24 h) |
| Microwave-Assisted | Faster (30–60 min), higher yields | Specialized equipment required |
| Solid-Phase Synthesis | Easy purification | Limited scalability |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analog Analysis
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Chloro Position : The 4-chloro substituent on the indole ring in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the 6-chloro isomer .
- Substituent Effects : Methylation at the indole N1 () reduces hydrogen-bonding capacity, while methoxy or tetrazole groups () introduce polar or aromatic interactions .
Physicochemical Properties
| Property | Target Compound | 6-Chloro Propanamide () | No Chloro Butanamide () |
|---|---|---|---|
| Molecular Weight | 394.9 | 394.9 | 374.4 |
| LogP (Predicted) | ~3.5 | ~3.5 | ~2.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 8 | 7 | 8 |
Notes:
- The butanamide chain introduces additional rotatable bonds, which may affect conformational stability .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety substituted with a chloro group and an ethyl side chain, along with a quinazoline component. The molecular formula is , and it has a molecular weight of 374.44 g/mol. Key characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.44 g/mol |
| LogP | 1.1903 |
| Polar Surface Area | 60.501 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds similar to this compound may exhibit various biological activities due to their structural components. The indole and quinazoline moieties are known for their roles in several pharmacological mechanisms, including:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi, as indicated by studies on structurally related compounds.
- Anticancer Properties : Preliminary evaluations suggest potential cytotoxic effects against various cancer cell lines, including breast and colon carcinoma cells.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Antimicrobial Activity : In vitro tests showed that related compounds exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity : The compound's cytotoxic profile was assessed using MTT assays on cancer cell lines, revealing promising results in inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of quinazoline derivatives, this compound displayed notable activity against resistant strains of bacteria. The results indicated that the compound could be as effective as standard antibiotics like ampicillin and isoniazid .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of indole-based compounds found that derivatives similar to this compound induced apoptosis in human cancer cells through G2/M cell cycle arrest . This suggests a potential therapeutic application in cancer treatment.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of the chloro group on the indole ring is critical for its antimicrobial properties, while variations in the quinazoline moiety can influence cytotoxicity and selectivity against cancer cells.
Q & A
Q. What computational methods predict off-target interactions and toxicity?
- Methodological Answer :
- Pharmacophore modeling identifies potential off-targets (e.g., cytochrome P450 enzymes).
- QSAR models correlate structural descriptors with toxicity endpoints (e.g., hepatotoxicity).
- Machine learning platforms (e.g., DeepTox) screen for adverse effects using large toxicity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
